3-Isobutyl-2-methylquinazolin-4(3H)-one is a member of the quinazolinone family, characterized by its unique structure and diverse biological activities. Quinazolinones are known for their potential medicinal properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This compound features an isobutyl group and a methyl group at specific positions on the quinazolinone ring, which contributes to its chemical reactivity and biological profile.
The compound can be synthesized through various methods involving the reaction of specific amines and carbonyl compounds. It has been studied in the context of medicinal chemistry for its pharmacological properties.
3-Isobutyl-2-methylquinazolin-4(3H)-one falls under the classification of heterocyclic compounds, specifically quinazolinones, which are bicyclic structures containing nitrogen atoms. The presence of functional groups such as isobutyl and methyl further categorizes it within substituted quinazolinones.
The synthesis of 3-isobutyl-2-methylquinazolin-4(3H)-one typically involves a multi-step process. A common method includes:
In one reported synthesis, anthranilic acid is reacted with isobutyraldehyde under acidic conditions to promote cyclization. The reaction is monitored using thin-layer chromatography until completion. The product is then isolated through filtration and recrystallization from ethanol, yielding a pure compound characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
The molecular formula of 3-isobutyl-2-methylquinazolin-4(3H)-one is . Its structure includes:
The compound exhibits characteristic peaks in NMR spectra:
3-Isobutyl-2-methylquinazolin-4(3H)-one can participate in various chemical reactions, including:
Reactions involving this compound have been explored for their potential in synthesizing novel derivatives with enhanced biological activity. For example, modifications at the 2-position can lead to compounds with improved efficacy against specific targets .
The mechanism of action for 3-isobutyl-2-methylquinazolin-4(3H)-one primarily involves its interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that modifications on the quinazolinone scaffold can significantly influence its potency and selectivity toward biological targets.
Relevant spectroscopic data include:
3-Isobutyl-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Systematic nomenclature of quinazolinones follows IUPAC conventions based on the parent heterocycle quinazoline (benzo[d]pyrimidine). The term "quinazolinone" specifies keto-functionalization at position 2 or 4. Derivatives are classified according to the position of the carbonyl group and substitution patterns:
Table 1: Quinazolinone Nomenclature and Classification
Systematic Name | Common Name | Substitution Pattern | CAS Example |
---|---|---|---|
Quinazolin-4(3H)-one | 4-Quinazolinone | Unsubstituted parent structure | 491-36-1 |
2-Methylquinazolin-4(3H)-one | - | C2-methylated | 1197-27-5 |
3-Isobutyl-2-methylquinazolin-4(3H)-one | - | C2-methyl, N3-isobutyl | Not provided |
3-Benzyl-2-methylquinazolin-4(3H)-one | - | C2-methyl, N3-benzyl | 4260-34-8 [7] |
Classification categories include:
The molecular architecture of 3-isobutyl-2-methylquinazolin-4(3H)-one features three critical regions governing its chemical behavior:
Table 2: Key Structural and Electronic Features
Structural Element | Bond Length (Å) | Electronic Effect | Functional Role |
---|---|---|---|
C4=O | 1.224 [8] | Strong dipole (μ = 4.2 D) | H-bond acceptor |
C2–CH3 | 1.492 | Electron donation (+I effect) | Tautomer stabilization |
N3–CH2–CH(CH3)2 | 1.451 (C–N) | Steric bulk (van der Waals vol: 55 ų) | Lipophilicity modulator |
Computational studies (DFT/B3LYP) reveal the isobutyl group’s gauche conformation minimizes steric clash with the methyl group at C2, creating a hydrophobic pocket ideal for binding protein cleft residues. This configuration enhances selectivity for enzymes like dihydrofolate reductase (DHFR) and kinases [8] [9]. The compound’s crystalline structure exhibits monoclinic symmetry with hydrogen-bonded dimers linked via C4=O···H–N1 interactions, explaining its high melting point (>250°C) [1].
Quinazolinone chemistry originated in 1869 when Griess synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline via anthranilic acid–cyanide condensation [6] [8]. Key milestones include:
Table 3: Historical Milestones in Quinazolinone Chemistry
Year | Discovery | Significance |
---|---|---|
1887 | Weddige coins "quinazoline" [6] | Established core nomenclature |
1903 | Gabriel synthesizes stable 4(3H)-derivatives [8] | Enabled systematic substitution studies |
1951 | Methaqualone (2-methyl-3-o-tolylquinazolin-4-one) [8] | First therapeutic agent (sedative-hypnotic) |
1960s–Present | >100 FDA-approved quinazoline drugs (e.g., Gefitinib) | Validated scaffold for kinase inhibitors [9] |
The structural evolution toward 2,3-disubstituted variants accelerated in the 1990s with structure-activity relationship (SAR) studies confirming that:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3